molecular formula C70H76N4O12 B582846 1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate CAS No. 143687-24-5

1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate

Cat. No.: B582846
CAS No.: 143687-24-5
M. Wt: 1165.394
InChI Key: NKMRGAZUAPZJPZ-KSBRXOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

The historical development of this compound emerges from the extensive research into β2-adrenoceptor agonists that began in the mid-20th century. The discovery and development of β2-agonists represented a significant breakthrough in respiratory medicine, with early research focusing on overcoming the limitations of non-selective beta-agonists like isoprenaline. The evolution from these early compounds to more sophisticated structures like this compound reflects decades of medicinal chemistry optimization aimed at achieving greater selectivity and improved therapeutic profiles.

The compound's development can be traced through the systematic exploration of phenethylamine derivatives, which constitute the fundamental pharmacophore for all adrenergic agonists. Research efforts focused on structural modifications that would enhance selectivity for β2-receptors while maintaining or improving bronchodilatory activity. The specific structural features of this compound emerged from understanding structure-activity relationships that govern receptor binding and activation. The incorporation of the benzyloxy group, formylamino functionality, and the complex amine substituent represents careful optimization based on extensive pharmacological research.

The hemifumarate salt formation reflects advances in pharmaceutical salt chemistry, where the selection of appropriate counterions became crucial for optimizing physical properties such as solubility, stability, and bioavailability. The fumaric acid component provides advantageous crystalline properties and enhanced chemical stability compared to free base forms. This salt formation methodology became standard practice in pharmaceutical development during the late 20th century, representing a mature understanding of how molecular modifications can influence drug properties.

Significance in Pharmaceutical Chemistry

The pharmaceutical significance of this compound extends beyond its direct therapeutic applications to encompass its role as a reference compound in analytical chemistry and pharmaceutical quality control. The compound's complex structure makes it an important model for understanding chiral separation techniques and analytical method development. Its molecular architecture, with molecular formula 2C33H36N2O4·C4H4O4 and molecular weight of 1165.39 grams per mole, represents significant synthetic achievement in pharmaceutical chemistry.

The compound serves as a critical reference standard in pharmaceutical analysis, particularly in the context of formoterol-related research and development. Its well-characterized structure and properties make it invaluable for method validation studies and quality control applications in pharmaceutical manufacturing. The compound's role in analytical method development has contributed to advances in high-performance liquid chromatography techniques, particularly in the separation of complex pharmaceutical mixtures and the quantification of related substances.

In pharmaceutical chemistry research, this compound has contributed to understanding structure-activity relationships in β2-adrenoceptor ligands. The compound's specific structural features provide insights into the molecular requirements for receptor binding and selectivity. The benzyloxy substitution pattern, the formylamino group positioning, and the complex amine side chain all contribute to understanding how molecular modifications influence pharmacological properties.

The synthesis and characterization of this compound have advanced synthetic chemistry methodologies, particularly in areas of chiral chemistry and complex molecule construction. The multi-step synthetic routes required for its preparation have contributed to developments in protective group chemistry, stereoselective synthesis, and purification techniques. These methodological advances have broader applications in pharmaceutical chemistry beyond this specific compound.

Relationship to Formoterol and β2-Adrenoceptor Ligands

This compound demonstrates significant structural and pharmacological relationships to formoterol and the broader class of β2-adrenoceptor ligands. The compound is frequently characterized as formoterol European Pharmacopoeia Impurity 26, indicating its close structural relationship to the established bronchodilator formoterol. This relationship extends beyond mere structural similarity to encompass shared pharmacological pathways and receptor interaction mechanisms.

The fundamental pharmacophore shared between this compound and formoterol reflects the established structure-activity relationships for β2-adrenoceptor agonists. Both compounds contain the essential β-phenethylamine structure that forms the basis for adrenergic receptor interaction. The presence of hydroxyl groups in meta positions, which is characteristic of direct-acting β-receptor agonists, demonstrates the compound's adherence to established pharmacological principles for this therapeutic class.

The structural relationship becomes particularly evident when examining the receptor binding requirements for β2-adrenoceptors. The binding mechanism involves ionic bonding between the protonated amine and Asp-113 in helix 3, hydrogen bonds from hydroxyl groups to Ser-204 and Ser-207 in helix 5, and van der Waals interactions between aromatic rings and specific amino acid residues. The structural features of this compound align with these binding requirements, suggesting potential for similar receptor interactions.

The compound's relationship to long-acting β2-agonists is particularly noteworthy given the structural modifications that confer extended duration of action. While formoterol achieves prolonged activity through lipophilic properties that allow depot formation in cell membranes, the structural features of this compound suggest similar potential for membrane partitioning and sustained receptor interaction. The benzyloxy and methoxyphenyl groups contribute to the lipophilic character necessary for such mechanisms.

Table 1: Structural Comparison with β2-Agonist Pharmacophore Elements

Structural Feature This compound Formoterol Function
β-Hydroxyl Group Present Present Essential for β-receptor binding
Meta-Hydroxyl Present (phenolic) Present Direct β-receptor activation
Aromatic Ring Benzyloxy-substituted Methoxyphenyl Receptor interaction
Nitrogen Substituent Complex benzyl-methoxyphenyl Isopropyl-methoxyphenyl β2-selectivity
Formamide Group Present Present β2-receptor selectivity

Current Research Significance

Contemporary research involving this compound focuses primarily on its applications in analytical chemistry and pharmaceutical quality assurance. The compound serves as a crucial reference standard in developing and validating analytical methods for formoterol-containing pharmaceutical products. Recent studies have demonstrated its importance in high-performance liquid chromatography method development, particularly for the separation and quantification of related substances in complex pharmaceutical formulations.

Enantioselective chromatographic analysis represents a significant area of current research application for this compound. Studies have successfully demonstrated the separation of enantiomers using chiral mobile phase additives, achieving resolution values of 2.57 with nine-minute run times. This research contributes to understanding chiral recognition mechanisms and advances in analytical methodology for complex pharmaceutical compounds. The compound's multiple chiral centers make it an excellent model for developing and optimizing chiral separation techniques.

Current pharmaceutical research utilizes this compound in impurity profiling studies, where its well-characterized structure serves as a reference for identifying and quantifying related substances in formoterol preparations. Regulatory guidelines from the United States Pharmacopeia and European Pharmacopoeia require strict control of related substances, making this compound essential for compliance with pharmaceutical quality standards. The compound's role in these applications demonstrates its continued relevance in contemporary pharmaceutical analysis.

Research into structure-activity relationships continues to benefit from studies involving this compound, particularly in understanding how structural modifications influence receptor binding and selectivity. The compound's complex structure provides opportunities to study the effects of multiple functional groups on biological activity, contributing to the design of improved therapeutic agents. This research extends beyond respiratory therapeutics to encompass broader applications in adrenergic pharmacology.

Table 2: Current Research Applications and Methodologies

Research Area Application Methodology Significance
Analytical Chemistry Reference Standard High-Performance Liquid Chromatography Quality Control Validation
Chiral Separation Enantiomer Analysis Chiral Mobile Phase Additives Method Development
Impurity Profiling Related Substance Analysis Reversed-Phase Chromatography Regulatory Compliance
Structure-Activity Studies Pharmacological Research Computational Modeling Drug Design
Synthetic Chemistry Method Development Multi-step Synthesis Process Optimization

Properties

IUPAC Name

N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H36N2O4.C4H4O4/c2*1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28;5-3(6)1-2-4(7)8/h2*3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36);1-2H,(H,5,6)(H,7,8)/b;;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMRGAZUAPZJPZ-KSBRXOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O.CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O.CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H76N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670016
Record name (2Z)-But-2-enedioic acid--N-[5-(2-{benzyl[1-(4-methoxyphenyl)propan-2-yl]amino}-1-hydroxyethyl)-2-(benzyloxy)phenyl]formamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1165.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143687-24-5
Record name (2Z)-But-2-enedioic acid--N-[5-(2-{benzyl[1-(4-methoxyphenyl)propan-2-yl]amino}-1-hydroxyethyl)-2-(benzyloxy)phenyl]formamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl](phenylmethyl)amino]ethy l]-2-(phenylmethoxy)phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) (9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate, with CAS number 143687-24-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C70H76N4O8C_{70}H_{76}N_{4}O_{8} with a molecular weight of approximately 1165.39 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including aromatic rings and amine functionalities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular responses.
  • Antioxidant Activity : The presence of methoxy and benzyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Antidepressant Effects

A study conducted on the effects of related compounds indicated that derivatives with similar structures exhibited significant antidepressant-like effects in animal models. These effects were measured through behavioral tests such as the forced swim test and tail suspension test, where treated groups showed reduced immobility times compared to controls .

Neuroprotective Properties

Research involving zebrafish models has suggested that compounds structurally related to our target compound exhibit neuroprotective effects. These studies often assess locomotion and anxiety-like behaviors, revealing that certain substitutions on the benzyl moiety enhance neuroactive properties .

Case Studies

  • Zebrafish Behavioral Study : A comprehensive study evaluated various N-benzyl derivatives, including those similar to this compound. Results indicated that specific substitutions modulated anxiety-like behaviors and serotonin turnover in zebrafish, suggesting potential for clinical applications in treating mood disorders .
  • In Vitro Enzyme Inhibition : Another study focused on enzyme inhibition by similar compounds showed promising results against key metabolic enzymes linked to depression and anxiety disorders. The findings suggest that the target compound may also possess similar inhibitory effects, warranting further investigation into its pharmacological profile .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim test
NeuroprotectiveImproved locomotion and reduced anxiety
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Key Differences :

  • Functional Groups: The target compound’s formylamino group at the 3-position contrasts with hydroxymethyl (Levalbuterol analog) or aldehyde (3-hydroxybenzaldehyde) groups in others. This may influence hydrogen bonding and receptor affinity.
  • Amine Side Chain: The N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino side chain introduces steric bulk and lipophilicity compared to simpler tert-butylamino or dimethylammonio groups .
  • Salt Form : The hemifumarate salt likely improves aqueous solubility compared to free bases or oxides, critical for injectable formulations .

Physicochemical and Pharmacological Properties

Property Target Compound (Hemifumarate) Levalbuterol Related Comp. F 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide
Solubility Enhanced (due to hemifumarate) Moderate (free base) Low (oxide form)
pH Stability Optimal at 3.5–4.5 (inferred) Not reported Not applicable
Sterility Meets pharmacopeial standards USP-certified reference material Not reported
Receptor Affinity Hypothesized β-adrenergic activity Known β₂-agonist activity Unrelated (antihistamine analog)

Notes:

  • The hemifumarate’s pH range aligns with injectable formulations, ensuring compatibility with physiological conditions .

Research Findings and Implications

Pharmacological Potential

While structurally related to β-agonists, the formylamino group may alter receptor binding kinetics.

Formulation Advantages

The hemifumarate salt’s stability and solubility suggest advantages in parenteral formulations. Particulate matter tests, as per USP〈788〉, ensure compliance with injectable standards, a requirement shared with Levalbuterol-related compounds .

Preparation Methods

Synthesis of 1-(4-Benzyloxy-3-Aminophenyl)-2-[N-Benzyl-2'-(4-Methoxyphenyl)-1'-Methylethylamino]Ethanol

The foundational intermediate is synthesized via reductive amination and benzyloxy protection. Patent CN103864627A details a two-step process:

  • Reductive Amination : A mixture of 4-methoxybenzaldehyde and 1-methylethylamine undergoes condensation in the presence of Raney nickel under hydrogen pressure (3 kg/cm²), yielding 2-(4-methoxyphenyl)-1-methylethylamine.

  • Benzyloxy Protection : The amine intermediate reacts with 4-benzyloxy-3-nitrobenzyl bromide in tetrahydrofuran (THF), followed by nitro group reduction using hydrogen and palladium on carbon (Pd/C) to produce 1-(4-benzyloxy-3-aminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethanol.

Critical Parameters :

  • Temperature: 60–65°C for reductive amination.

  • Catalyst Loading: 5% w/w Pd/C for nitro reduction.

  • Yield: 94% over two steps.

Chiral Resolution of Racemic Mixtures

Crystallization-Based Enantiomer Separation

The racemic intermediate requires resolution to isolate the desired (R,R) and (S,S) enantiomers. Patent CN103864627A evaluates solvent systems for crystallization:

Solvent SystemTemperature ProfileYield (%)RR/SS Purity (%)RS/SR Purity (%)
Methanol/Water (1:10)15°C at 3°C/h45.199.840.06
Acetone/Water (1:15)25°C at 7°C/h51.599.870.03
Ethanol/Acetone/Water35°C at 9°C/h41.599.890.04

Methanol/acetone/water (1:1:15) at 20°C achieved the highest yield (56%) with 99.84% enantiomeric purity. The process leverages hydrogen bonding between the ethanolamine moiety and solvent to preferentially crystallize the target enantiomers.

Formylation of the Amino Group

N-Formylation Reaction

The 3-amino group is formylated using formic acid/acetic acid (3:5 v/v) in chloroform at room temperature. Patent CN103864627A reports:

  • Reagent Ratio : 7 ml acid mixture per 7.3 g substrate.

  • Reaction Time : 12 hours.

  • Yield : 96.6% with >99.8% purity.

The formyl group stabilizes the amine against oxidation during subsequent hydrogenolysis steps.

Hemifumarate Salt Formation

Hydrogenolysis and Salt Crystallization

Patent WO2012052829A1 outlines the salt formation protocol for structurally similar compounds:

  • Hydrogenolysis : The benzyl-protected intermediate is treated with ethanolamine and hydrogenated at 3 kg/cm² pressure using 5% Pd/C in ethanol.

  • Acidification : Fumaric acid (1:0.5 molar ratio) is added to the free base in ethanol/acetonitrile (3:97 v/v).

  • Crystallization : The mixture is cooled to 0–5°C, yielding hemifumarate crystals with >99.5% chemical purity.

Optimized Conditions :

  • Solvent: Ethanol/acetonitrile (3:97 v/v).

  • Temperature: 35°C during distillation, 0°C during crystallization.

  • Yield: 73%.

Analytical Characterization

Purity and Enantiomeric Excess

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric ratios. Key metrics from CN103864627A:

  • Column : 250 × 4.6 mm, 5 µm particles.

  • Mobile Phase : Hexane/ethanol/diethylamine (80:20:0.1 v/v/v).

  • Retention Times : RR/SS = 12.3 min, RS/SR = 15.7 min .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can intermediates be optimized for yield?

  • Methodological Answer: The synthesis involves multi-step organic reactions, including benzylation, formylation, and hemifumarate salt formation. Key steps:

  • Step 1: Benzyl protection of hydroxyl groups under alkaline conditions (e.g., K₂CO₃/DMF) to prevent unwanted side reactions.
  • Step 2: Reductive amination for the ethylamino side chain, using NaBH₃CN or Pd/C hydrogenation for stereochemical control.
  • Yield Optimization: Monitor reaction progress via TLC/HPLC. Adjust parameters like temperature (e.g., 60–80°C for formylation) and catalyst loading (e.g., 5–10 mol% Pd for hydrogenation).
  • Impurity Control: Reference impurity thresholds from pharmacopeial standards (e.g., ≤0.1% for individual impurities) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Key Techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., benzyloxy vs. methoxyphenyl groups).
  • X-ray Crystallography: Single-crystal analysis (e.g., SHELXL refinement) to resolve stereochemistry and hydrogen-bonding networks .
  • HPLC-PDA/MS: Purity assessment using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) and mass confirmation.
  • Elemental Analysis: Validate empirical formula (e.g., %C, %H within ±0.4% of theoretical values).

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental crystallographic data be resolved during structure refinement?

  • Resolution Strategies:

  • Disorder Modeling: Use SHELXL’s PART instruction to model disordered groups (e.g., benzyl rings with alternate conformations) .
  • Twinning Analysis: Apply the Hooft y parameter or TWIN commands in SHELX for twinned crystals.
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.
    • Example: In a related benzimidazole derivative, β-angle deviations (e.g., 95.13° vs. 90° in monoclinic systems) were resolved by refining thermal displacement parameters .

Q. What strategies link structural modifications to biological activity in structure-activity relationship (SAR) studies?

  • Methodological Framework:

  • Computational Docking: Use AutoDock Vina to predict binding affinities to target receptors (e.g., β-adrenergic receptors for ethanolamine derivatives).
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with in vitro activity data.
  • Pharmacological Assays: Validate hypotheses using cAMP assays (for adrenergic activity) or enzyme inhibition studies.
    • Case Study: Analogues with methoxy-to-hydroxyl substitutions showed reduced logP values (from 3.2 to 2.8), correlating with improved aqueous solubility and receptor binding .

Q. How should researchers address contradictions between in vitro and in vivo bioassay results?

  • Cross-Validation Protocol:

  • Step 1: Replicate in vitro assays under physiological conditions (e.g., 37°C, pH 7.4) to mimic in vivo environments.
  • Step 2: Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes).
  • Step 3: Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) to eliminate false positives .
    • Example: A hemifumarate salt’s low oral bioavailability in vivo may stem from poor intestinal absorption, despite high in vitro potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.